

Introduction: The Azepane Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-*tert*-Butyl azepan-3-ylcarbamate

Cat. No.: B1588956

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The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility, greater than that of its smaller pyrrolidine and piperidine cousins, allows for a broader exploration of chemical space when designing ligands for biological targets. Specifically, chiral 3-aminoazepane derivatives serve as critical building blocks, acting as constrained diamine surrogates or scaffolds for introducing key pharmacophoric elements. *tert*-Butyl azepan-3-ylcarbamate, in its enantiomerically pure forms ((R) or (S)), is a versatile intermediate, with the Boc-protecting group facilitating straightforward coupling chemistries while the secondary amine of the azepane ring allows for further derivatization. This guide provides a detailed technical overview of a state-of-the-art chemoenzymatic approach for the synthesis of this valuable building block, alongside a discussion of alternative synthetic strategies.

Part 1: A Chemoenzymatic Cascade for Enantiopure 3-Aminoazepane

The convergence of biocatalysis and traditional organic synthesis offers a powerful, sustainable, and highly selective path to complex chiral molecules. This section details a multi-enzyme cascade strategy that leverages the chiral pool of natural amino acids to produce enantiopure (S)-N-Cbz-azepan-3-ylcarbamate, a direct precursor to the target molecule. The key transformation employs a galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot setting.^[1]

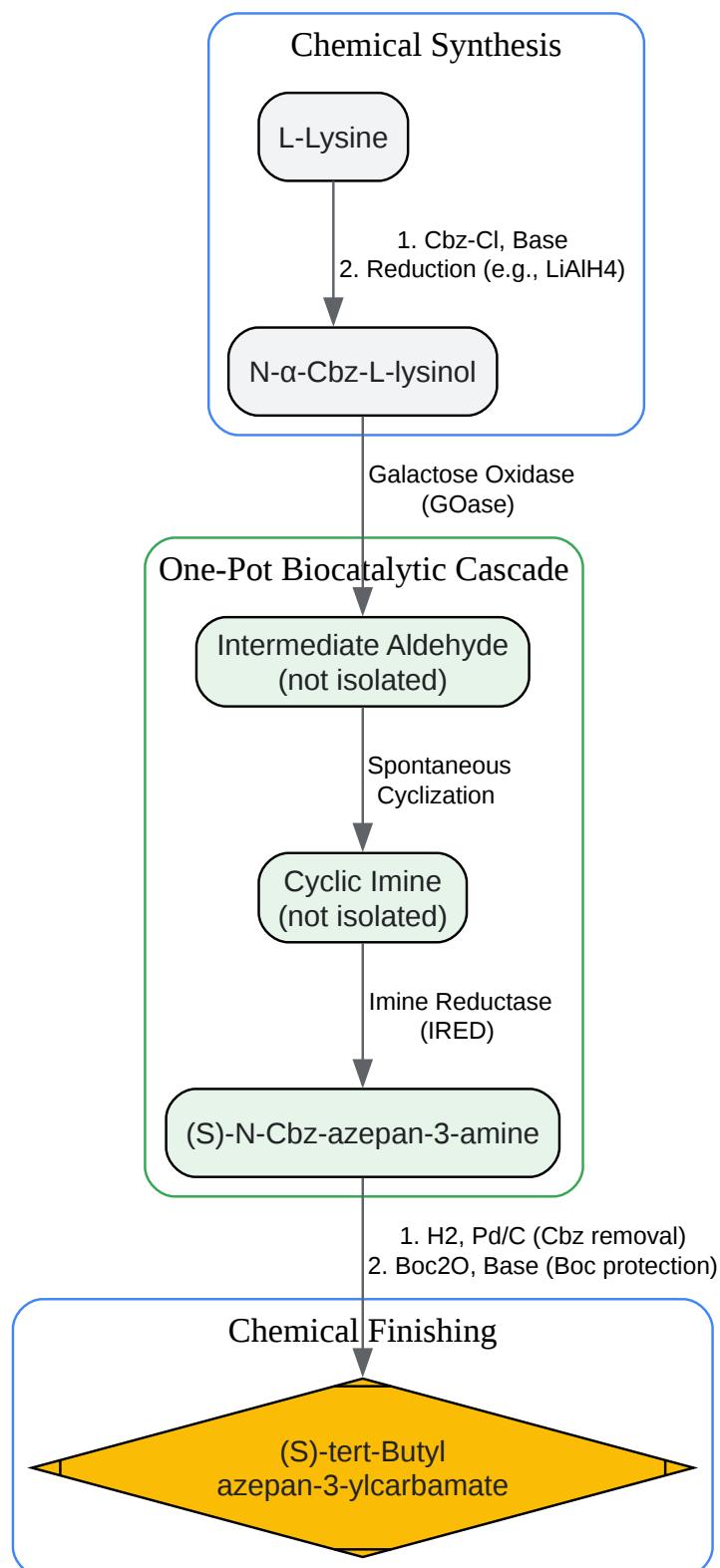
Strategic Overview

The synthesis begins with the readily available amino acid L-lysine. This is chemically converted to the corresponding protected amino alcohol, N- α -Cbz-L-lysinol. The core of the synthesis is the enzymatic cascade:

- Oxidation: A galactose oxidase variant selectively oxidizes the primary alcohol of N- α -Cbz-L-lysinol to an aldehyde.
- Intramolecular Cyclization: The aldehyde spontaneously cyclizes with the terminal amine to form a cyclic imine intermediate.
- Reduction: An imine reductase stereoselectively reduces the cyclic imine to the desired (S)-3-N-Cbz-aminoazepane.

This one-pot, three-step sequence is highly efficient as it avoids the isolation of the labile aldehyde and imine intermediates, which could be prone to racemization or side reactions.[\[1\]](#) The resulting Cbz-protected aminoazepane can then be converted to the target Boc-protected compound through standard deprotection/re-protection steps.

Visualized Workflow: From L-Lysine to Target Molecule

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Caption: Chemoenzymatic synthesis workflow.

Experimental Protocols

Protocol 1: Preparation of N- α -Cbz-L-lysinol from L-Lysine

This initial step transforms the natural amino acid into the substrate required for the enzymatic cascade.

- Protection: Dissolve L-lysine monohydrochloride (1.0 equiv) in an aqueous solution of sodium hydroxide. Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, ~1.1 equiv) dropwise while maintaining the pH between 9-10 with concurrent addition of NaOH solution. Allow the reaction to warm to room temperature and stir for several hours.
- Purification of Di-Cbz-Lysine: Acidify the mixture with HCl to pH ~2 to precipitate the di-protected N,N'-di-Cbz-L-lysine. Filter, wash with cold water, and dry the solid.
- Selective Deprotection: To selectively remove the N- ϵ -Cbz group, dissolve the di-Cbz-lysine in a suitable solvent and treat with a catalyst such as Pd/C under an atmosphere of H₂. Careful monitoring by TLC or LC-MS is crucial to stop the reaction after the removal of one Cbz group.
- Reduction to Alcohol: The resulting N- α -Cbz-L-lysinol is then reduced. Suspend the carboxylic acid in a dry ethereal solvent like THF and add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. Stir the reaction until completion, followed by a careful aqueous workup (e.g., Fieser workup) to yield N- α -Cbz-L-lysinol.

Causality Note: The choice of the Cbz protecting group is critical. It is stable to the reduction step and is well-tolerated by the enzymes in the subsequent cascade.^[1] Boc-protection at this stage is less suitable as some oxidases show poor activity with Boc-protected substrates.^[2]

Protocol 2: One-Pot Enzymatic Synthesis of (S)-N-Cbz-azepan-3-amine

This protocol is adapted from the findings of Ford et al.^[1]

- Reaction Setup: In a temperature-controlled vessel, prepare a sodium phosphate buffer (e.g., 50 mM, pH 7.5). Add catalase to decompose the hydrogen peroxide byproduct from the GOase reaction, which can otherwise deactivate the enzymes.

- Enzyme Addition: Add the selected Galactose Oxidase variant (e.g., GOase M3-5) and Imine Reductase (e.g., IRED IR-49). Enzyme concentrations should be optimized, for example, starting at 0.5 mg/mL for GOase and 0.25 mg/mL for IRED.[\[1\]](#)
- Cofactor Regeneration: Add NADP⁺ (catalytic amount) and a cofactor regeneration system for the IRED, such as glucose and glucose dehydrogenase (GDH).
- Substrate Addition: Dissolve the substrate, N- α -Cbz-L-lysine (1.0 equiv, e.g., 3 mM final concentration), in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC-FID.
- Workup and Purification: Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate. Basify the aqueous layer with NaOH to pH >10 and extract the product into the organic layer. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 3: Final Deprotection and Boc-Protection

- Cbz Deprotection: Dissolve the purified (S)-N-Cbz-azepan-3-amine in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the starting material is consumed (monitored by TLC).
- Purification of Amine: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-azepan-3-amine.
- Boc Protection: Dissolve the crude amine in a solvent like dichloromethane or THF. Add a base such as triethylamine (1.2 equiv). Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Allow the reaction to warm to room temperature and stir overnight.
- Final Purification: Perform an aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the

final product, tert-butyl (S)-azepan-3-ylcarbamate, by silica gel chromatography or recrystallization.

Performance Data

The chemoenzymatic cascade has been shown to be effective, providing the desired chiral azepane with high enantiopurity.

Substrate	Product	Isolated Yield	Enantiopurity	Reference
N- α -Cbz-L-lysinol	(S)-N-Cbz-azepan-3-amine	up to 54%	>99% ee	[1]

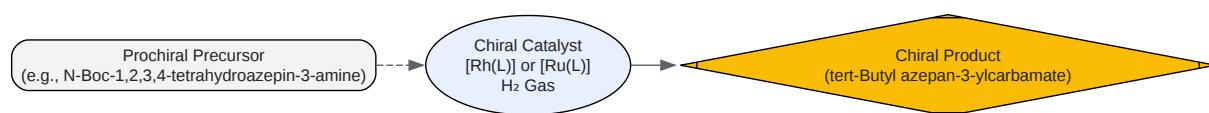
Part 2: Alternative Synthetic Strategies

While the chemoenzymatic route is highly elegant, other established asymmetric synthesis methodologies can be conceptually applied to this target.

Asymmetric Hydrogenation

Asymmetric hydrogenation is an industrially vital technology for the synthesis of chiral molecules.^[3] A plausible, though not yet explicitly detailed in the provided literature, approach would involve the synthesis of a prochiral azepene precursor followed by hydrogenation with a chiral catalyst.

Conceptual Workflow: Asymmetric Hydrogenation



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Caption: Conceptual asymmetric hydrogenation route.

- **Rationale:** This method relies on a chiral transition metal complex (typically Rhodium or Ruthenium with a chiral phosphine ligand) to stereoselectively deliver hydrogen to one face of the double bond of the prochiral precursor.
- **Challenges:** The primary challenge lies in the synthesis of the required prochiral azepene or enamine precursor, which may be unstable or require a lengthy synthetic sequence itself. Furthermore, extensive screening of catalysts, ligands, and reaction conditions would be necessary to achieve high enantioselectivity.

Diastereoselective Ring Expansion

Recent advances have shown that chiral azepanes can be accessed via stereoselective ring expansion reactions, such as a Schmidt-type rearrangement of substituted cyclohexanones using chiral hydroxyalkyl azides.^[4] While this method has been applied to synthesize azepanes with all-carbon quaternary centers, adapting such a strategy for a 3-amino substituted pattern would require significant methodological development to control both regio- and stereoselectivity.

Classical Resolution

A traditional and often scalable approach involves the synthesis of racemic tert-butyl azepan-3-ylcarbamate followed by resolution. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

Conclusion

The chiral synthesis of tert-butyl azepan-3-ylcarbamate is a key challenge for medicinal chemists requiring access to this versatile building block. While traditional methods like classical resolution and potential strategies like asymmetric hydrogenation remain viable, the chemoenzymatic cascade approach represents the forefront of synthetic innovation. By harnessing the selectivity of enzymes in a one-pot process starting from a natural amino acid, this method provides a highly stereocontrolled, efficient, and sustainable route to the enantiopure azepane core.^[1] This convergence of biology and chemistry underscores a paradigm shift in the synthesis of complex, high-value pharmaceutical intermediates.

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